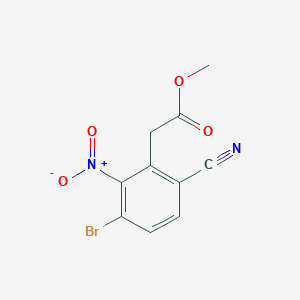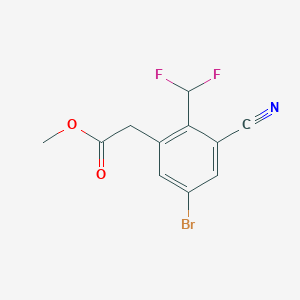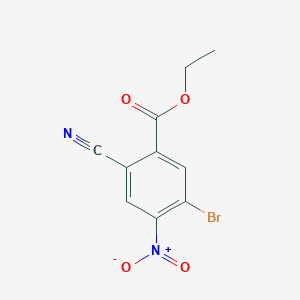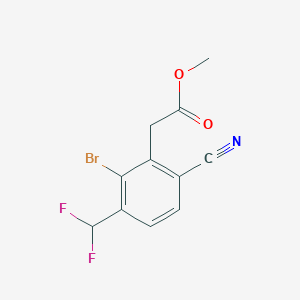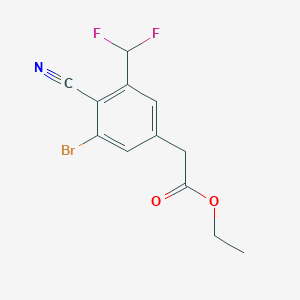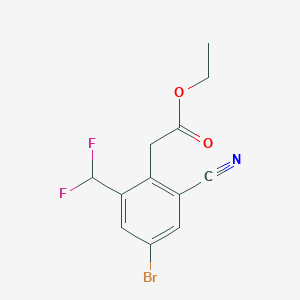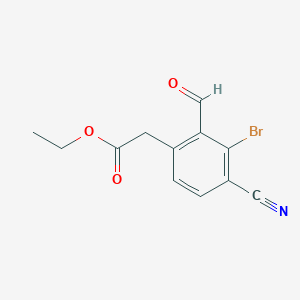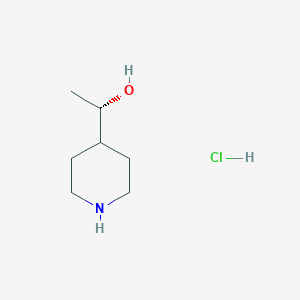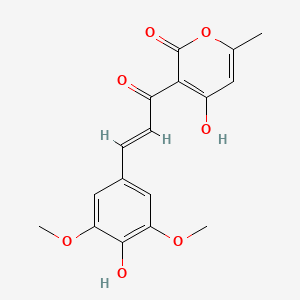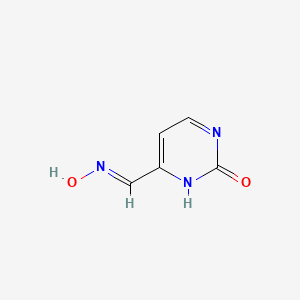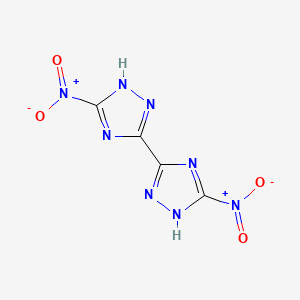![molecular formula C9H8F3N3O B1417458 1,3-dimethyl-4-(trifluoromethyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one CAS No. 94835-66-2](/img/structure/B1417458.png)
1,3-dimethyl-4-(trifluoromethyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one
Descripción general
Descripción
“1,3-dimethyl-4-(trifluoromethyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one” is a pyrazolopyridine . Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities .
Synthesis Analysis
Trifluoromethylpyridine (TFMP) and its derivatives are key structural ingredients for the development of many agrochemical and pharmaceutical compounds . The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular formula of “1,3-dimethyl-4-(trifluoromethyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one” is C9H8F3N3O . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .Chemical Reactions Analysis
The biological activities of fluorine-containing compounds are considered to be derived from the unique physicochemical properties of fluorine . A substitution at the pyrimidine C4-position with methyl or trifluoromethyl enhanced cellular and in vitro activity toward PI3K α and diminished affinity for mTOR .Physical And Chemical Properties Analysis
The unique physicochemical properties of fluorine, which sterically is the next smallest atom after hydrogen but the atom with the largest electronegativity, are considered to be derived from the biological activities of fluorine-containing compounds .Aplicaciones Científicas De Investigación
Chemical Structure and Properties
1,3-Dimethyl-4-(trifluoromethyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one is a chemical compound with notable features in its structure and properties. It has been studied for its unique chemical behavior and potential applications. Quiroga et al. (1999) and Krishnaiah et al. (2001) have explored the chemistry of pyrazolo[3,4-b]pyridines, revealing details about their structural properties and potential as building blocks in chemical syntheses (Quiroga et al., 1999) (Krishnaiah et al., 2001).
Synthesis and Applications in Medicinal Chemistry
The compound has been used in the synthesis of various derivatives with potential medicinal applications. Studies by Fahime Rahmani et al. (2018) and R. Aggarwal et al. (2021) demonstrate its utility in synthesizing pyridine-pyrimidines and pyrazolo[3,4-b]pyridine derivatives, which have shown promise in cancer research (Rahmani et al., 2018) (Aggarwal et al., 2021).
Chemical Reactions and Derivative Formation
Research by E. Abdel‐Latif et al. (2019) and P. Nagender et al. (2014) highlights the chemical reactions involving this compound, leading to the creation of new polyheterocyclic ring systems and functionalized 1,2,3-triazole derivatives. These studies underscore its versatility in generating structurally diverse compounds with potential bioactivity (Abdel‐Latif et al., 2019) (Nagender et al., 2014).
Theoretical Studies and Advanced Synthesis Techniques
Theoretical studies conducted by A. Al-Amiery et al. (2012) provide insights into the molecular structures and orbital calculations of pyrazolo[3,4-b]pyridine derivatives. Additionally, work by M. Nikpassand et al. (2010) illustrates advanced synthesis techniques, such as ultrasound-promoted reactions, for creating fused polycyclic derivatives of this compound (Al-Amiery et al., 2012) (Nikpassand et al., 2010).
Direcciones Futuras
Propiedades
IUPAC Name |
1,3-dimethyl-4-(trifluoromethyl)-7H-pyrazolo[3,4-b]pyridin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N3O/c1-4-7-5(9(10,11)12)3-6(16)13-8(7)15(2)14-4/h3H,1-2H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZACOJWFPMIYLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=O)N2)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-4-(trifluoromethyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



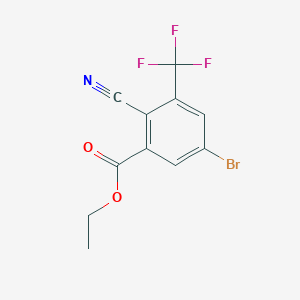
![Methyl 4-{[(imidazo[1,2-a]pyridin-7-ylcarbonyl)hydrazono]methyl}benzoate](/img/structure/B1417376.png)
